molecular formula C7H8BrN3O2 B2421862 Ethyl 6-amino-5-bromopyridazine-3-carboxylate CAS No. 2248308-29-2

Ethyl 6-amino-5-bromopyridazine-3-carboxylate

Cat. No.: B2421862
CAS No.: 2248308-29-2
M. Wt: 246.064
InChI Key: SUBFUSYJEIFWGK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-bromopyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with amino, bromo, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-bromopyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyridazine derivative followed by the introduction of an amino group and esterification to form the ethyl carboxylate ester. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and amination using ammonia or amines under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated pyridazine derivative.

    Substitution: The bromo group can be substituted with various nucleophiles such as thiols, amines, or alkoxides, leading to a wide range of substituted pyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-5-bromopyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-bromopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the amino and bromo groups allows for interactions with various biological molecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

    Methyl 6-amino-5-bromopyridazine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    6-amino-5-bromopyridazine-3-carboxylic acid: Lacks the ester group, making it more polar and potentially more reactive in certain conditions.

    6-amino-5-chloropyridazine-3-carboxylate: Chlorine instead of bromine, which may affect its reactivity and biological activity.

Uniqueness: this compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethyl ester group offers a degree of lipophilicity, potentially enhancing its ability to cross biological membranes, while the bromo and amino groups allow for diverse chemical modifications and interactions.

Properties

IUPAC Name

ethyl 6-amino-5-bromopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)5-3-4(8)6(9)11-10-5/h3H,2H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBFUSYJEIFWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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